molecular formula C10H10ClFO B1319479 4-Chloro-1-(2-fluorophenyl)-1-oxobutane CAS No. 2823-19-0

4-Chloro-1-(2-fluorophenyl)-1-oxobutane

Cat. No. B1319479
CAS RN: 2823-19-0
M. Wt: 200.64 g/mol
InChI Key: VOCPYEWBWOAVGP-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-fluorophenyl)-1-oxobutane, also known as 4-Chloro-2’-fluoro-butyrophenone, is a chemical compound with the molecular formula C10H10ClFO . It has a molecular weight of 200.64 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 4-Chloro-1-(2-fluorophenyl)-1-oxobutane is 1S/C10H10ClFO/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Chloro-1-(2-fluorophenyl)-1-oxobutane is a solid, semi-solid, liquid, or lump substance . The compound is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Differentiation of Isomers : The synthesis and characterization of compounds related to 4-Chloro-1-(2-fluorophenyl)-1-oxobutane have been explored, with a focus on the differentiation of regioisomers. This includes the identification and analysis of various isomers and related compounds, highlighting the complexities in the synthesis and characterization of such chemicals (McLaughlin et al., 2016).

  • Enzymatic Reduction in Organic Solvent-Water Systems : Research has shown the effective enzymatic reduction of related compounds, like ethyl 4-chloro-3-oxobutanoate, in organic solvent-water systems. This demonstrates the utility of enzymatic processes in synthesizing and modifying chemical structures (Shimizu et al., 1990).

Analytical and Structural Studies

  • Structural Elucidation Using NMR : Detailed structure elucidation processes using nuclear magnetic resonance (NMR) techniques have been applied to similar compounds. This is crucial for understanding the chemical structure and properties of such complex molecules (Girreser et al., 2016).

  • X-Ray Diffraction Studies : X-ray diffraction methods have been employed for structural confirmation of related compounds, providing insights into their molecular geometry and confirming their chemical structures (Najiya et al., 2014).

Application in Synthesis of Biologically Active Compounds

  • Synthesis of Anticancer Intermediates : Compounds structurally similar to 4-Chloro-1-(2-fluorophenyl)-1-oxobutane have been synthesized as intermediates for anticancer drugs. This underscores the significance of such chemicals in the pharmaceutical industry (Zhang et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H301, H311, H331, and H341 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-1-(2-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCPYEWBWOAVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593385
Record name 4-Chloro-1-(2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(2-fluorophenyl)-1-oxobutane

CAS RN

2823-19-0
Record name 4-Chloro-1-(2-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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